1-(Cyclopropanesulfinyl)-4-nitrobenzene

Overview

Description

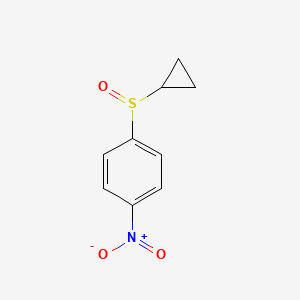

1-(Cyclopropanesulfinyl)-4-nitrobenzene is a nitroaromatic compound featuring a para-nitro-substituted benzene ring and a cyclopropanesulfinyl group (-S(O)-cyclopropane). The sulfinyl group (a sulfoxide) introduces polarity and chirality, while the cyclopropane ring contributes steric strain and unique electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfinyl)-4-nitrobenzene typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in the presence of a suitable solvent such as acetonitrile at room temperature . This reaction yields 4-nitrophenyl cyclopropylcarbamate, which can be further oxidized to form the sulfoxide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfinyl)-4-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding sulfone.

Reduction: The major product is the 4-aminophenyl derivative.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(Cyclopropanesulfinyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in oxidation-reduction reactions, while the nitrophenyl group can engage in aromatic interactions. These interactions can affect various biochemical pathways, depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfinyl vs. Sulfonyl Derivatives

1-(Ethanesulfonyl)-4-nitrobenzene :

- The sulfonyl group (-SO₂-) is fully oxidized, making it a stronger electron-withdrawing group (EWG) than sulfinyl. This enhances the deactivation of the benzene ring, reducing electrophilic substitution reactivity.

- Polarity : Sulfones exhibit higher polarity than sulfoxides, affecting solubility and chromatographic behavior.

- Safety : Harmful by inhalation, skin contact, or ingestion .

- Chirality: The sulfoxide center introduces stereochemical complexity, which could influence biological activity or catalytic applications.

Table 1: Sulfur-Containing Substituents

Thioether and Halogenated Analogs

1-(Methylsulfanyl)-4-nitrobenzene :

- The methylthio group (-SMe) is electron-donating, slightly counteracting the nitro group’s deactivation.

- Reactivity : Prone to oxidation to sulfoxide or sulfone derivatives under mild conditions.

Cyclopropane-Containing Derivatives

- 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene :

- Highlights the steric and electronic effects of cyclopropane. The strained ring increases reactivity in ring-opening or functionalization reactions.

- Comparison : The cyclopropanesulfinyl group in the target compound may similarly enhance reactivity in nucleophilic substitutions or cycloadditions.

Nitro Group Interactions and Solvatochromism

- Azo-azomethine compounds (e.g., 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene) : Exhibit tautomerism (enol-imine vs. keto-amine) and solvatochromism (bathochromic shifts in polar solvents). Relevance: The sulfinyl group in this compound may similarly induce solvent-dependent electronic transitions, though this requires experimental validation.

Table 2: Solvatochromic and Electronic Effects

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

1-cyclopropylsulfinyl-4-nitrobenzene |

InChI |

InChI=1S/C9H9NO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9H,5-6H2 |

InChI Key |

GCXULSFFEYTDMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.